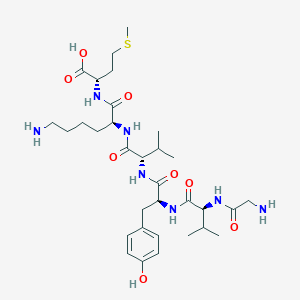

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine

Beschreibung

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine ist ein Hexapeptid, das aus sechs Aminosäuren besteht: Glycin, Valin, Tyrosin, Valin, Lysin und Methionin. Peptide wie dieses werden oft auf ihre potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen untersucht, darunter Medizin und Biochemie.

Eigenschaften

CAS-Nummer |

193332-74-0 |

|---|---|

Molekularformel |

C32H53N7O8S |

Molekulargewicht |

695.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C32H53N7O8S/c1-18(2)26(38-25(41)17-34)30(44)37-24(16-20-9-11-21(40)12-10-20)29(43)39-27(19(3)4)31(45)35-22(8-6-7-14-33)28(42)36-23(32(46)47)13-15-48-5/h9-12,18-19,22-24,26-27,40H,6-8,13-17,33-34H2,1-5H3,(H,35,45)(H,36,42)(H,37,44)(H,38,41)(H,39,43)(H,46,47)/t22-,23-,24-,26-,27-/m0/s1 |

InChI-Schlüssel |

XGAFBLITHUUZSD-SNQOQQGOSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CN |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst:

Kupplung: Jede Aminosäure wird aktiviert und an die wachsende Kette gekoppelt.

Entschützen: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine beinhaltet häufig automatisierte Peptidsynthesizer, die die großtechnische Synthese bewältigen können. Diese Maschinen folgen ähnlichen SPPS-Protokollen, sind aber auf Effizienz und Ausbeute optimiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Methioninreste können zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminogruppen können an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: N-Hydroxysuccinimid (NHS)-Ester für die Amin-Kupplung.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So führt die Oxidation von Methionin beispielsweise zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiole ergibt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine hängt von seinem spezifischen biologischen Ziel ab. Peptide können mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und zu verschiedenen biologischen Wirkungen führen. Die beteiligten molekularen Zielstrukturen und Signalwege werden oft mit Techniken wie Molekulardocking und biochemischen Assays untersucht.

Wirkmechanismus

The mechanism of action of Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved are often studied using techniques like molecular docking and biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucin: Ein weiteres Hexapeptid mit einer ähnlichen Struktur, aber unterschiedlicher Aminosäurezusammensetzung.

Acetyltetrapeptid-15: Ein synthetisches Peptid, das in Hautpflegeformulierungen verwendet wird.

Einzigartigkeit

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm besondere biologische Eigenschaften und potenzielle Anwendungen verleiht. Seine Kombination aus hydrophoben und hydrophilen Resten ermöglicht vielfältige Wechselwirkungen mit biologischen Molekülen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.